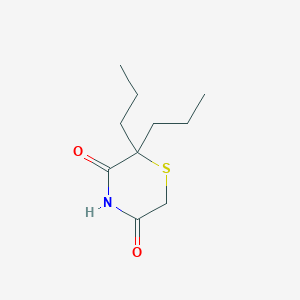

2,2-Dipropylthiomorpholine-3,5-dione

Description

Structure

3D Structure

Properties

CAS No. |

90978-82-8 |

|---|---|

Molecular Formula |

C10H17NO2S |

Molecular Weight |

215.31 g/mol |

IUPAC Name |

2,2-dipropylthiomorpholine-3,5-dione |

InChI |

InChI=1S/C10H17NO2S/c1-3-5-10(6-4-2)9(13)11-8(12)7-14-10/h3-7H2,1-2H3,(H,11,12,13) |

InChI Key |

ABDSDUCGQBYVCI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(C(=O)NC(=O)CS1)CCC |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dialkylthiomorpholine 3,5 Dione and Analogues

Historical Development of Thiomorpholine-3,5-dione (B1330260) Synthesis

The development of synthetic routes to thiomorpholine (B91149) derivatives is part of the broader history of heterocyclic chemistry. Early methods for analogous morpholine-2,5-diones often involved the cyclization of N-(α-haloacyl)-α-amino acid salts. researchgate.net This approach provided a foundation for accessing the core six-membered ring structure. Over time, synthetic strategies have evolved to offer greater control over substitution and stereochemistry. The thiomorpholine moiety, in general, has been identified as a significant structural motif in various active pharmaceutical ingredients, driving the need for scalable and efficient synthetic routes. nih.gov The synthesis of the dione (B5365651) variant, specifically, has been explored in the context of creating novel compounds with potential biological activity and as monomers for biodegradable polymers. researchgate.netresearchgate.net The discovery of 1,4-thiomorpholine-3,5-dicarboxylic acid in bovine brain highlighted the natural occurrence of this ring system and spurred further interest in its synthesis and properties.

General Synthetic Routes to the Thiomorpholine-3,5-dione Ring System

The construction of the thiomorpholine-3,5-dione ring is fundamentally a challenge in forming six-membered heterocyclic imides. Various methods, primarily centered around cyclization reactions, have been developed to achieve this.

Cyclization reactions are a cornerstone for the synthesis of six-membered heterocycles. nih.gov For cyclic imides, a common strategy involves reacting a suitable anhydride (B1165640) with an amine to form an intermediate amic acid, which then undergoes ring closure. researchgate.net In the context of thiomorpholine-3,5-diones, this would involve precursors containing both sulfur and nitrogen heteroatoms.

General approaches for analogous six-membered rings include:

Intramolecular Cyclization: This is a key strategy for forming cyclic structures and can be applied to precursors of thiomorpholine-3,5-dione. mdpi.com For the related morpholine-2,5-diones, intramolecular cyclization can proceed via the formation of an ester bond or an amide bond. researchgate.net One established method involves the cyclization of N-(α-haloacyl)-α-amino acid salts. researchgate.net

Condensation Reactions: One-pot condensation reactions can be employed to synthesize heterocyclic systems. For instance, the reaction of β-naphthol with various aldehydes can produce xanthene derivatives, showcasing a method for building six-membered rings. nih.gov

Cycloaddition Reactions: Formal (3+3) cyclization reactions represent a powerful tool for synthesizing six-membered heterocyclic rings. nih.gov These reactions involve combining two three-atom components to form the desired ring structure.

A common synthetic pathway for the parent thiomorpholine-3,5-dione might involve the reaction of thiodiglycolic acid derivatives with ammonia (B1221849) or primary amines.

Table 1: General Cyclization Strategies for Heterocyclic Imides

| Reaction Type | Precursors | Key Features |

|---|---|---|

| Amic Acid Cyclization | Dicarboxylic anhydride and an amine | Two-step process involving formation and subsequent cyclization of an amic acid intermediate. researchgate.net |

| Intramolecular Condensation | N-(α-haloacyl)-α-amino acid salts | A historically significant method that often results in good yields. researchgate.net |

A powerful and versatile method for the synthesis and functionalization of thiomorpholine-3,5-diones involves the use of dianions as synthetic intermediates. acs.org The parent thiomorpholine-3,5-dione possesses two acidic protons, one on the nitrogen atom of the imide and two on the C-4 methylene (B1212753) group adjacent to the sulfoxide. Treatment of N-substituted thiomorpholine-3,5-diones with a strong base, such as lithium diisopropylamide (LDA), can generate a dianion.

This dianionic species is a potent nucleophile and can react with various electrophiles, allowing for the introduction of substituents onto the ring. This method is particularly useful for the synthesis of substituted derivatives that may be difficult to obtain through other routes. acs.org

Specific Approaches for 2,2-Dialkyl Substitution (e.g., 2,2-Dipropylthiomorpholine-3,5-dione)

The introduction of two alkyl groups at the C-2 position of the thiomorpholine-3,5-dione ring requires specific synthetic strategies. These can involve either building the ring from already substituted precursors or by functionalizing the pre-formed heterocyclic system.

To synthesize a 2,2-dialkyl substituted compound like 2,2-dipropylthiomorpholine-3,5-dione, one could envision a multi-step synthesis. A plausible approach would be the alkylation of a suitable precursor. The use of dianions, as mentioned previously, provides a route for alkylation. acs.org While that specific literature focuses on C-4 substitution, the principles of generating carbanions alpha to a carbonyl and subsequent alkylation are fundamental in organic synthesis.

A hypothetical synthetic route could involve:

Synthesis of a C-2 monosubstituted thiomorpholine-3,5-dione: This could be achieved by starting with an α-substituted, α-mercaptoacetic acid derivative.

Deprotonation and Alkylation: The remaining proton at the C-2 position could then be removed by a strong base to form a carbanion, which is then reacted with an alkyl halide (e.g., propyl iodide) to introduce the second alkyl group.

Alternatively, a strategy involving the cyclization of a precursor that already contains the 2,2-dipropyl moiety would be a more direct approach. This would involve the synthesis of 2-mercapto-2-propylpentanoic acid or a derivative thereof, followed by reaction with a suitable nitrogen-containing component to facilitate ring closure.

Table 2: Potential Strategies for C-2 Dialkylation

| Strategy | Description | Potential Challenges |

|---|---|---|

| Sequential Alkylation | Stepwise introduction of alkyl groups onto a pre-formed ring or linear precursor. | Requires control of regioselectivity and can be inefficient for multiple steps. |

| Cyclization of a Substituted Precursor | Building the heterocyclic ring from a starting material that already contains the desired C-2 dialkyl substitution. | The synthesis of the required substituted precursor can be complex. |

When the substituents on the thiomorpholine-3,5-dione ring create stereocenters, the control of stereochemistry becomes a critical aspect of the synthesis. For 2,2-dipropylthiomorpholine-3,5-dione, the C-2 position is not a stereocenter. However, if other chiral centers are present in the molecule, or for the synthesis of analogs with chiral C-2 substituents, stereoselective methods are essential.

The study of N-aryl-substituted thiomorpholine-3,5-diones has revealed the existence of stable diastereomers at room temperature due to restricted rotation around the N-aryl bond. researchgate.net This highlights the conformational complexities that can arise in this ring system.

For the synthesis of chiral thiomorpholine derivatives, stereoselective approaches are employed. For instance, polymer-supported synthesis has been used for the stereoselective formation of morpholine- and thiomorpholine-3-carboxylic acids. nih.gov Such methods often start from chiral amino acids to impart stereochemical control over the final product. Diastereoselective 1,3-dipolar cycloaddition reactions are also powerful tools for creating densely substituted, chiral heterocyclic systems with high levels of stereocontrol. nih.gov

While not directly applicable to the achiral 2,2-dipropyl substitution, these principles are paramount in the broader context of synthesizing diverse and complex thiomorpholine-3,5-dione analogs.

Derivatization Strategies of the Thiomorpholine-3,5-dione Core

Derivatization of the thiomorpholine-3,5-dione core is a key strategy for developing new chemical entities with potential therapeutic applications. These modifications can be broadly categorized into substitutions at the nitrogen atom and substitutions at other positions within the heterocyclic ring.

A common derivatization strategy for the thiomorpholine-3,5-dione core involves substitution at the nitrogen atom. N-aryl substituted thiomorpholine-3,5-diones, for instance, have been synthesized and studied for their stereochemical properties. researchgate.net A general approach to achieving N-arylation involves a two-step process. First, the parent thiomorpholine-3,5-dione is reacted with a corresponding aniline (B41778) to form a mono-amide intermediate. researchgate.net This intermediate is then cyclized under mild conditions to yield the desired N-aryl thiomorpholine-3,5-dione. researchgate.net Reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) can be effectively used to facilitate this cyclization, resulting in good yields of the final imide products. researchgate.net This methodology allows for the introduction of a wide variety of substituted aryl groups onto the thiomorpholine-3,5-dione scaffold, enabling the exploration of structure-activity relationships. researchgate.net

Beyond N-substitution, the thiomorpholine-3,5-dione core can also be modified at other positions on the ring. The methylene groups at the C2 and C6 positions are particularly amenable to substitution. The deprotonation of these methylene groups, which are activated by the adjacent carbonyl and sulfur atoms, allows for subsequent alkylation. researchgate.net This process can lead to the formation of a variety of substituted structures, including mono- and di-alkylated derivatives. researchgate.net It is through such a strategy that a compound like 2,2-dipropylthiomorpholine-3,5-dione could theoretically be synthesized, by introducing two propyl groups at the C2 position of the thiomorpholine-3,5-dione ring. The ability to introduce alkyl substituents at these positions further expands the chemical space accessible from the thiomorpholine-3,5-dione scaffold.

Green Chemistry Principles in Thiomorpholine-3,5-dione Synthesis

The application of green chemistry principles to the synthesis of sulfur-containing heterocycles, including thiomorpholine-3,5-diones, is an area of growing importance. nih.govresearchgate.net The goal of green chemistry is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it

For the synthesis of thiomorpholine-3,5-diones and their derivatives, several green chemistry strategies can be employed. The use of greener solvents is a key consideration. nih.gov Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents. nih.gov For example, some syntheses of sulfur-containing heterocycles have been successfully carried out in water, which is a non-toxic and abundant solvent. nih.gov

The use of alternative energy sources, such as microwave irradiation or ultrasound, can also contribute to a greener synthetic process. nih.gov These methods can often lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating.

Catalysis plays a central role in green chemistry. The development of efficient and recyclable catalysts can reduce waste and energy consumption. For the synthesis of sulfur-containing heterocycles, various catalytic systems are being explored to improve the sustainability of the reactions.

Furthermore, the principles of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, are crucial. chemrxiv.org Designing synthetic routes that are highly atom-economical minimizes the generation of waste. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can also contribute to a greener process by reducing the need for purification of intermediates and minimizing solvent usage. semanticscholar.org

By integrating these green chemistry principles into the synthetic methodologies for thiomorpholine-3,5-diones, it is possible to develop more sustainable and environmentally friendly processes for the production of these important heterocyclic compounds.

Spectroscopic and Structural Elucidation Studies of Thiomorpholine 3,5 Dione Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of thiomorpholine-3,5-dione (B1330260) derivatives, providing detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For a compound like 2,2-Dipropylthiomorpholine-3,5-dione, ¹H and ¹³C NMR spectra would provide crucial information. The ¹H NMR spectrum would be expected to show characteristic signals for the propyl groups' methyl (CH₃) and methylene (B1212753) (CH₂) protons, as well as the methylene protons at the C6 position of the thiomorpholine (B91149) ring. The chemical shifts, integration, and coupling patterns of these signals would confirm the connectivity of the molecule.

Dynamic NMR studies, such as variable-temperature ¹H NMR, are particularly insightful for this class of compounds, especially when stereoisomers are present. researchgate.net For instance, in studies of certain 2-substituted N-aryl thiomorpholine-3,5-diones, diastereomers that are stable at room temperature have been detected using ¹H NMR. researchgate.net By recording spectra at different temperatures, researchers can observe the coalescence of signals, which allows for the calculation of the energy barrier for the interconversion between stereoisomers. researchgate.net This technique could be applied to study dynamic processes like ring-flipping or restricted rotation in derivatives of 2,2-Dipropylthiomorpholine-3,5-dione.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Thiomorpholine-3,5-dione Derivatives (Note: This table is illustrative and based on general knowledge and data for related structures, not specifically 2,2-Dipropylthiomorpholine-3,5-dione.)

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Ring CH₂ (C6) | 3.0 - 3.5 | 45 - 55 |

| Propyl CH₂ | 1.5 - 2.0 | 30 - 40 |

| Propyl CH₃ | 0.8 - 1.2 | 10 - 15 |

| Quaternary C (C2) | - | 60 - 70 |

| Carbonyl C (C3, C5) | - | 165 - 175 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For 2,2-Dipropylthiomorpholine-3,5-dione, the most prominent absorption bands would be associated with the carbonyl (C=O) groups of the dione (B5365651) functionality. These typically appear as strong, sharp peaks in the region of 1650-1750 cm⁻¹. The presence of C-H bonds in the propyl and methylene groups would be indicated by stretching vibrations around 2850-3000 cm⁻¹. The C-N and C-S single bond vibrations would be found in the fingerprint region of the spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of 2,2-Dipropylthiomorpholine-3,5-dione, allowing for the confirmation of its molecular formula. The mass spectrum also shows fragmentation patterns, which can offer structural clues. For this compound, fragmentation might involve the loss of propyl groups or cleavage of the thiomorpholine ring, and the resulting fragment ions would be characteristic of the molecule's structure.

X-ray Crystallography for Solid-State Structural Determination

For thiomorpholine-3,5-dione derivatives, X-ray crystallography has been used to establish the crystal structures of numerous N-aryl substituted analogs. researchgate.net These studies reveal detailed information about the geometry of the heterocyclic ring and the orientation of its substituents. researchgate.net For 2,2-Dipropylthiomorpholine-3,5-dione, a crystal structure would confirm the presence of the two propyl groups at the C2 position and determine the precise conformation of the thiomorpholine ring.

Table 2: Illustrative Crystal Data for a Generic Thiomorpholine-3,5-dione Derivative (Note: This data is hypothetical and serves as an example of what would be obtained from an X-ray crystallography experiment.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 14.567 |

| β (°) | 105.3 |

| Volume (ų) | 772.4 |

| Z | 4 |

Conformational Analysis and Stereochemistry

The biological activity and physical properties of cyclic molecules are often dictated by their preferred conformation and stereochemistry.

Ring Conformations and Puckering Analyses

The six-membered thiomorpholine ring is not planar and can adopt several non-planar conformations, such as chair, boat, or twist-boat forms, to minimize steric and torsional strain. Conformational analysis, often aided by computational modeling and NMR data (like coupling constants and Nuclear Overhauser Effect studies), is used to determine the most stable conformation.

For the thiomorpholine-3,5-dione ring system, the presence of sp²-hybridized carbonyl carbons influences the ring's geometry. Puckering analysis, derived from crystallographic data, can quantitatively describe the exact shape of the ring. It is expected that the ring of 2,2-Dipropylthiomorpholine-3,5-dione would likely adopt a distorted chair or sofa conformation to accommodate the bulky gem-dipropyl substituents at the C2 position.

Diastereomeric Studies and Interconversion Mechanisms

The stereochemical properties of substituted thiomorpholine-3,5-diones are a critical aspect of their structural elucidation, particularly for derivatives with prochiral centers or restricted bond rotation that can lead to the formation of diastereomers. While specific research on the diastereomeric properties of 2,2-dipropylthiomorpholine-3,5-dione is not extensively documented, studies on analogous substituted thiomorpholine-3,5-diones provide significant insights into the potential for stereoisomerism and the mechanisms of interconversion.

Research into N-aryl-substituted thiomorpholine-3,5-diones has demonstrated the existence of stable diastereomers at room temperature, which can be identified and characterized using proton nuclear magnetic resonance (¹H NMR) spectroscopy. researchgate.net For instance, in certain (2-phenyl)-substituted derivatives, distinct sets of signals in the ¹H NMR spectrum correspond to different diastereomeric forms. This phenomenon arises from hindered rotation around the N-aryl bond, which makes the two faces of the thiomorpholine ring magnetically non-equivalent.

The dynamic nature of these stereoisomers can be investigated through variable-temperature ¹H NMR studies. researchgate.net By monitoring the changes in the NMR spectrum as the temperature is increased, it is possible to observe the coalescence of the signals corresponding to the individual diastereomers. This coalescence indicates that at higher temperatures, the rate of interconversion between the diastereomers becomes rapid on the NMR timescale. From the coalescence temperature and the chemical shift difference between the signals, the energy barrier (activation energy) for the interconversion process can be calculated. This provides quantitative data on the rotational barrier and the stability of the diastereomers.

The interconversion mechanism in N-aryl substituted thiomorpholine-3,5-diones has been proposed to occur through rotation around the N-aryl single bond. researchgate.net Quantum chemical calculations can be employed to model the transition state of this rotational process and to calculate the theoretical energy barrier, which can then be compared with the experimental data obtained from variable-temperature NMR. researchgate.net

While 2,2-dipropylthiomorpholine-3,5-dione lacks the N-aryl substitution that gives rise to atropisomerism, the presence of two propyl groups at the C2 position introduces a different stereochemical consideration. The thiomorpholine-3,5-dione ring itself can adopt different conformations, such as a chair or a boat form. The axial and equatorial positions of the propyl groups in these conformations could potentially lead to diastereomeric forms, although these would likely interconvert rapidly at room temperature through ring flipping.

To illustrate the type of data obtained in such studies on related compounds, the following tables present hypothetical data based on the analysis of diastereomeric N-aryl thiomorpholine-3,5-diones.

Table 1: Hypothetical ¹H NMR Data for Diastereomers of a Substituted Thiomorpholine-3,5-dione at Room Temperature

| Proton | Diastereomer A (ppm) | Diastereomer B (ppm) |

| H-2 | 4.15 (d) | 4.25 (d) |

| H-6a | 3.50 (dd) | 3.60 (dd) |

| H-6b | 3.20 (dd) | 3.30 (dd) |

| Aromatic-H | 7.20-7.50 (m) | 7.25-7.55 (m) |

Note: This data is illustrative and based on studies of related N-aryl substituted compounds, not 2,2-dipropylthiomorpholine-3,5-dione.

Table 2: Hypothetical Variable-Temperature NMR Data and Kinetic Parameters for Diastereomer Interconversion

| Temperature (°C) | Spectral Appearance | Coalescence Temp (°C) | ΔG‡ (kJ/mol) |

| 25 | Two distinct sets of signals | ||

| 50 | Broadening of signals | ||

| 75 | Coalescence of signals | 75 | 65.2 |

| 100 | Single sharp set of signals |

Note: This data is illustrative and based on studies of related N-aryl substituted compounds, not 2,2-dipropylthiomorpholine-3,5-dione. ΔG‡ represents the Gibbs free energy of activation for the interconversion process.

Advanced Theoretical and Computational Investigations of 2,2 Dipropylthiomorpholine 3,5 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.comnih.gov For 2,2-Dipropylthiomorpholine-3,5-dione, DFT calculations would be employed to determine key electronic properties. By solving the Kohn-Sham equations, one can obtain the molecule's electron density and from that, derive its total energy, orbital energies, and other properties.

A typical DFT study on this molecule would involve geometry optimization to find the lowest energy structure. Functionals such as B3LYP, combined with a suitable basis set like 6-31G(d,p), are commonly used for such calculations on organic molecules. sapub.org The results would provide precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate energetic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. mdpi.com The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. Additional electronic descriptors that would be calculated include ionization potential, electron affinity, electronegativity, and chemical hardness, all of which help in characterizing the molecule's behavior in chemical reactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 2,2-Dipropylthiomorpholine-3,5-dione

| Property | Value | Unit |

|---|---|---|

| Total Energy | Calculated Value | Hartrees |

| HOMO Energy | Calculated Value | eV |

| LUMO Energy | Calculated Value | eV |

| HOMO-LUMO Gap | Calculated Value | eV |

| Dipole Moment | Calculated Value | Debye |

| Ionization Potential | Calculated Value | eV |

Note: The values in this table are placeholders and would be determined through actual DFT calculations.

Conformational Landscape Exploration and Energy Minima

The thiomorpholine (B91149) ring in 2,2-Dipropylthiomorpholine-3,5-dione is not planar, and the propyl groups can rotate, leading to multiple possible conformations. Understanding the conformational landscape is essential as the molecule's shape influences its physical and biological properties.

Computational methods would be used to explore the potential energy surface of the molecule to identify stable conformers (energy minima) and the transition states that connect them. researchgate.net This process often starts with a systematic or random search of the conformational space. Each potential conformer is then subjected to geometry optimization to find the nearest local energy minimum.

The relative energies of these conformers are then calculated to determine their populations at a given temperature, typically using the Boltzmann distribution. This analysis would reveal the most likely shapes the molecule will adopt. For instance, the thiomorpholine ring can exist in chair, boat, or twist-boat conformations, and the orientation of the two propyl groups (axial or equatorial) would lead to different stereoisomers with distinct energy levels.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules over time.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations would be performed to study the time-dependent behavior of 2,2-Dipropylthiomorpholine-3,5-dione. In an MD simulation, the motion of atoms is simulated over time by numerically solving Newton's equations of motion. This requires a force field, which is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates.

An MD simulation would reveal how the molecule behaves in a simulated environment, such as in a solvent like water or in a vacuum. It provides information on the flexibility of the molecule, the accessible conformations, and the timescales of conformational changes. For 2,2-Dipropylthiomorpholine-3,5-dione, simulations could show how the propyl chains move and how the thiomorpholine ring puckers and changes its conformation over time.

Conformational Sampling and Free Energy Calculations

MD simulations are also a powerful tool for conformational sampling. By running a long simulation, a representative ensemble of the molecule's conformations can be generated. This is particularly useful for complex molecules with many degrees of freedom.

From the simulation trajectory, one can calculate the free energy landscape of the molecule. This landscape maps the free energy as a function of certain collective variables, such as dihedral angles or the distance between two atoms. The minima on this surface correspond to the most stable conformational states. Techniques like umbrella sampling or metadynamics can be employed to enhance sampling and accurately calculate the free energy differences between different conformations.

In Silico Mechanistic Pathway Elucidation

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. researchgate.net For 2,2-Dipropylthiomorpholine-3,5-dione, this could involve studying its synthesis, degradation, or its interaction with other molecules.

DFT calculations would be used to map out the reaction pathways. nih.gov This involves identifying the structures of reactants, products, and any intermediates and transition states. The energies of these species are then calculated to determine the activation energies and reaction enthalpies. A transition state search is a key part of this process, often using methods like the synchronous transit-guided quasi-Newton (STQN) method.

By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be determined. mdpi.com For example, if studying the synthesis of 2,2-Dipropylthiomorpholine-3,5-dione, computational chemistry could help to understand the stereoselectivity of the reaction by comparing the energies of the transition states leading to different stereoisomers.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Predictive Computational Approaches for Chemical Reactivity

In the absence of extensive empirical data, predictive computational chemistry serves as a powerful tool for elucidating the chemical reactivity of novel or sparsely studied molecules like 2,2-Dipropylthiomorpholine-3,5-dione. By employing a suite of theoretical models and quantum chemical calculations, it is possible to forecast the molecule's behavior in chemical reactions, identify its most reactive sites, and understand the electronic factors that govern its stability and interactions. These computational approaches are grounded in the fundamental principles of quantum mechanics and provide detailed insights into the molecule's electronic structure.

Quantum chemical calculations have been effectively utilized in the study of related thiomorpholine-3,5-dione (B1330260) systems, particularly to understand dynamic stereochemistry and the mechanisms of interconversions. researchgate.net For 2,2-Dipropylthiomorpholine-3,5-dione, density functional theory (DFT) is a commonly employed method that offers a balance between computational cost and accuracy. This approach allows for the calculation of various molecular properties that are crucial for predicting reactivity.

Another valuable tool in predicting chemical reactivity is the molecular electrostatic potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of 2,2-Dipropylthiomorpholine-3,5-dione, the MEP would likely show negative potential around the oxygen atoms of the dione (B5365651) group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential would identify sites prone to nucleophilic attack.

Furthermore, computational models can be used to simulate reaction pathways and determine the transition state energies for various potential reactions. This allows for the prediction of the most likely reaction mechanisms and the identification of potential products. For instance, the reactivity of the thiomorpholine ring towards oxidation or nucleophilic substitution could be explored. The influence of the dipropyl substituents on the steric hindrance and electronic environment of the reactive centers would be a key aspect of such investigations. rsc.org

Molecular dynamics (MD) simulations can provide additional insights into the conformational flexibility and intermolecular interactions of 2,2-Dipropylthiomorpholine-3,5-dione. mdpi.comrsc.org By simulating the molecule's behavior over time in a given environment (e.g., in a solvent), MD can help to understand how its shape and accessibility of reactive sites are influenced by its surroundings.

The following tables present a summary of the types of data that would be generated from a predictive computational study on 2,2-Dipropylthiomorpholine-3,5-dione, along with their significance in understanding its chemical reactivity. It is important to note that the numerical values in these tables are hypothetical and serve to illustrate the nature of the data obtained from such computational analyses.

Table 1: Predicted Frontier Molecular Orbital (FMO) Properties

| Parameter | Predicted Value (arbitrary units) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 5.3 eV | Reflects kinetic stability and chemical reactivity; a smaller gap implies higher reactivity. |

Table 2: Predicted Molecular Electrostatic Potential (MEP) Analysis

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen Atoms | Negative | Prone to electrophilic attack. |

| Nitrogen Atom | Slightly Negative | Potential for protonation or coordination to electrophiles. |

| Sulfur Atom | Slightly Positive/Neutral | Can be a site for oxidation. |

| Propyl Group Hydrogen Atoms | Slightly Positive | Generally unreactive, but can participate in weak intermolecular interactions. |

Table 3: Predicted Bond Properties from Geometric Optimization

| Bond | Predicted Bond Length (Å) | Predicted Bond Angle (°) | Significance |

|---|---|---|---|

| C=O | 1.22 | N/A | Typical double bond character, indicative of carbonyl reactivity. |

| C-N | 1.38 | 118° (C-N-C) | Reflects the geometry and potential for reactions involving the nitrogen atom. |

| C-S | 1.85 | 98° (C-S-C) | The geometry around the sulfur atom influences its accessibility and reactivity. |

| C-C (propyl) | 1.54 | 109.5° (typical sp3) | Standard single bond lengths and angles in the alkyl substituents. |

These predictive computational approaches, when applied to 2,2-Dipropylthiomorpholine-3,5-dione, would provide a comprehensive, albeit theoretical, understanding of its chemical reactivity, guiding future experimental studies and applications.

Structure Activity Relationship Sar Studies of Thiomorpholine 3,5 Dione Derivatives Non Human Biological Systems

General Principles of SAR in Heterocyclic Chemistry

In heterocyclic chemistry, SAR studies systematically investigate the relationship between the chemical structure of a molecule and its biological activity. The core principle is that the specific arrangement of atoms and functional groups within a molecule dictates its physicochemical properties and, consequently, its interactions with biological targets such as enzymes and receptors. Key structural features that are often modified and studied include the nature, size, lipophilicity, and electronic properties of substituents, as well as their position on the heterocyclic ring. By making systematic modifications to a lead compound and observing the resulting changes in biological activity, medicinal chemists can identify the pharmacophore—the essential molecular features responsible for the desired pharmacological effect. This iterative process of design, synthesis, and testing is fundamental to optimizing lead compounds into viable drug candidates with enhanced potency, selectivity, and improved pharmacokinetic profiles.

SAR of Thiomorpholine-3,5-diones as Enzyme Inhibitors

The thiomorpholine-3,5-dione (B1330260) nucleus has been incorporated into various molecules designed to inhibit specific enzymes, playing a role in the management of metabolic diseases and other conditions.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition SAR, focusing on substituent effects

Dipeptidyl peptidase IV (DPP-IV) is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the treatment of type 2 diabetes. Thiomorpholine-bearing compounds have been investigated as DPP-IV inhibitors. nih.gov A study by Bei han et al. synthesized thirteen such compounds, with L-amino acids as starting materials. nih.gov The SAR studies revealed that the nature of the substituent on the thiomorpholine (B91149) ring significantly impacts the inhibitory activity.

Key SAR findings for thiomorpholine-based DPP-IV inhibitors include:

Amino Acid Side Chain: The structure of the amino acid from which the thiomorpholine derivative is synthesized plays a crucial role.

Substituents on the Aromatic Ring: Modifications to any aromatic moieties attached to the core structure can influence potency.

| Compound | Substituent R Group | IC50 (µmol/L) |

| 16a | (Specific R group from study) | 6.93 |

| 16b | (Specific R group from study) | 6.29 |

| 16c | (Specific R group from study) | 3.40 |

Data sourced from a study on thiomorpholine-bearing DPP-IV inhibitors. nih.gov

The data indicates that subtle changes in the substituents can lead to a noticeable variation in inhibitory potency, with compound 16c being the most active in this particular series. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition SAR

Protein tyrosine phosphatase 1B (PTP1B) is another important target in the treatment of type 2 diabetes and obesity. While specific SAR studies on 2,2-dipropylthiomorpholine-3,5-dione as a PTP1B inhibitor are not extensively documented, research on related thiazolidinone derivatives provides valuable insights. For instance, a series of 2-substituted imino-3-substituted-5-heteroarylidene-1,3-thiazolidine-4-ones were designed as bidentate PTP1B inhibitors. nih.gov The study found that compounds with a 5-substituted pyrrole (B145914) group on the thiazolidinone ring were more potent than those with a 5-substituted pyridine (B92270) group. nih.gov This suggests that the nature of the heterocyclic substituent at the 5-position is a key determinant of activity. Compounds in this series exhibited IC50 values in the low micromolar range, with the most active compound showing an IC50 of 6.09 μM. nih.gov These findings highlight the importance of the electronic and steric properties of substituents in achieving effective PTP1B inhibition.

Other Enzyme Systems (e.g., α-Glucosidase, Urease, Acetylcholinesterase)

Thiomorpholine derivatives have also shown inhibitory activity against other enzyme systems.

α-Glucosidase: The inhibition of α-glucosidase is another therapeutic strategy for managing type 2 diabetes. While specific data on 2,2-dipropylthiomorpholine-3,5-dione is scarce, studies on other thiomorpholine-containing structures indicate their potential as α-glucosidase inhibitors. The SAR of these compounds often depends on the nature of substituents that can mimic the natural substrate of the enzyme.

Urease: Urease inhibitors have potential applications in treating infections caused by urease-producing bacteria. A review has noted that thoughtfully substituted thiomorpholine derivatives can exhibit anti-urease activity. nih.gov For example, almost all screened compounds in one study exhibited good urease inhibition. nih.gov

Acetylcholinesterase (AChE): AChE inhibitors are used in the treatment of Alzheimer's disease. Certain thiomorpholine derivatives have demonstrated moderate inhibition of acetylcholinesterase when compared to the standard drug donepezil. nih.gov The SAR for this activity would likely involve modifications that allow the molecule to fit into the active site of the AChE enzyme.

SAR in Antimicrobial Activity (e.g., Antitubercular, Antibacterial)

The thiomorpholine scaffold has been explored for its potential in developing new antimicrobial agents.

Antitubercular Activity: Several studies have investigated thiomorpholine derivatives for their activity against Mycobacterium tuberculosis. SAR studies on 2-(thiophen-2-yl)dihydroquinolines coupled with a thiomorpholine moiety indicated interesting in vitro antimycobacterial activity patterns against M. tuberculosis H37Rv. nih.gov In one series, the thiomorpholine analog was found to be less potent than the parent dihydroquinoline, suggesting that the addition of the thiomorpholine ring in this specific context was not favorable for activity. nih.gov However, in other studies, certain thiomorpholine derivatives have exhibited very good antitubercular activity. nih.gov

| Compound Series | Key Structural Feature | MIC (μg/mL) |

| Dihydroquinoline Analogs | Thiomorpholine coupled | Less potent than parent |

| Thiomorpholine Derivatives | Schiff base | 7.81 |

Data compiled from studies on the antitubercular activity of thiomorpholine derivatives. nih.gov

Antibacterial Activity: The SAR of thiomorpholine derivatives as antibacterial agents has also been investigated. In a study of C-5 amide analogues of S-oxide and S,S-dioxide thiomorpholine, a preference for small-sized lipophilic C-5 groups was observed for good in vitro potency against gram-positive bacteria. jchemrev.com This suggests that lipophilicity and steric factors at the C-5 position are critical for antibacterial activity.

SAR in Other Reported Biological Activities (e.g., Antioxidant, Anti-inflammatory, Anticancer, Analgesic, Antihypertensive)

Thiomorpholine-3,5-dione derivatives have been associated with a range of other biological activities.

Antioxidant Activity: A series of thiomorpholine derivatives with an antioxidant moiety as the N-substituent were found to inhibit lipid peroxidation, with IC50 values as low as 7.5 µM. nih.gov The main antioxidant activity of these derivatives was attributed to the biphenyl (B1667301) ring, suggesting that the N-substituent is a key determinant of this property. nih.gov

Anti-inflammatory Activity: Thoughtfully substituted thiomorpholine derivatives have been reported to possess anti-inflammatory properties. nih.gov The SAR for this activity often involves the introduction of moieties known to have anti-inflammatory effects onto the thiomorpholine scaffold.

Anticancer Activity: The anticancer potential of thiomorpholine derivatives has been noted, with some compounds showing activity against various cancer cell lines. nih.gov The SAR in this context is highly dependent on the specific cancer cell line and the mechanism of action.

Analgesic and Antihypertensive Activity: While less extensively studied, some thiomorpholine derivatives have been reported to have potential analgesic and antihypertensive effects. nih.gov For instance, certain methylthiomorpholinphenol derivatives have shown antihypertensive effects that exceed those of commercial drugs like losartan. researchgate.net The SAR for these activities is still an emerging area of research.

Role of 2,2-Dialkyl Substitution in Modulating Biological Activity

The thiomorpholine-3,5-dione nucleus is a versatile scaffold, but its inherent biological activity is profoundly influenced by the substituents attached to its carbon atoms. Seminal studies have focused on the C-2 position, exploring how varying the size, length, and branching of alkyl chains can fine-tune the pharmacological effects of the resulting molecules. These investigations have primarily highlighted two distinct areas of activity: anticonvulsant and hypotensive effects.

Anticonvulsant Properties

Pioneering research conducted on 2,2-dialkyl substituted thiomorpholine-3,5-diones identified their potential as central nervous system depressants, specifically as anticonvulsant agents. A key study evaluated a homologous series of these compounds for their ability to protect against pentylenetetrazol-induced convulsions in mice, a standard model for screening potential anti-epileptic drugs.

The findings indicated a clear relationship between the size of the alkyl groups at the 2,2-position and the observed anticonvulsant efficacy. Activity was shown to increase with the lengthening of the alkyl chains, peaking with the dipropyl and dibutyl derivatives. The compound 2,2-dipropylthiomorpholine-3,5-dione was among the most potent in this series. This suggests that lipophilicity and the steric bulk of the substituents are crucial for the interaction with the biological target. As the alkyl chains increase in size from methyl to propyl, the enhanced lipophilicity may facilitate better penetration of the blood-brain barrier and/or improve binding affinity at the active site. However, further increases in chain length beyond butyl led to a decrease in activity, indicating a possible size limitation within the binding pocket or a reduction in bioavailability due to excessive lipophilicity.

| Compound | R1 Substituent | R2 Substituent | Protective Dose (ED₅₀) (mg/kg) |

|---|---|---|---|

| 2,2-Dimethylthiomorpholine-3,5-dione | Methyl | Methyl | 150 |

| 2,2-Diethylthiomorpholine-3,5-dione | Ethyl | Ethyl | 95 |

| 2,2-Dipropylthiomorpholine-3,5-dione | Propyl | Propyl | 60 |

| 2,2-Diisopropylthiomorpholine-3,5-dione | Isopropyl | Isopropyl | 85 |

| 2,2-Dibutylthiomorpholine-3,5-dione | Butyl | Butyl | 75 |

Hypotensive Effects

In a separate line of investigation, the 2,2-dialkyl substituted thiomorpholine-3,5-dione series was evaluated for cardiovascular effects, specifically for hypotensive activity in normotensive rats. This research also uncovered a distinct structure-activity relationship linked to the substituents at the C-2 position.

The results demonstrated that the introduction of alkyl groups at the 2,2-position conferred significant hypotensive properties. Similar to the trend observed for anticonvulsant activity, the magnitude of the blood pressure-lowering effect was dependent on the nature of the alkyl chains. The hypotensive effect generally increased with the size of the alkyl groups. The 2,2-diethyl and 2,2-dipropyl derivatives were particularly effective, inducing a marked and sustained reduction in mean arterial pressure. This suggests that the mechanism responsible for the hypotensive action is also sensitive to the lipophilicity and steric profile of the C-2 substituents. The data implies that these structural features are essential for the molecule's interaction with receptors or channels involved in blood pressure regulation.

| Compound | R1 Substituent | R2 Substituent | Maximum Reduction in Mean Arterial Pressure (%) |

|---|---|---|---|

| 2,2-Dimethylthiomorpholine-3,5-dione | Methyl | Methyl | -12% |

| 2,2-Diethylthiomorpholine-3,5-dione | Ethyl | Ethyl | -25% |

| 2,2-Dipropylthiomorpholine-3,5-dione | Propyl | Propyl | -28% |

| 2,2-Diisopropylthiomorpholine-3,5-dione | Isopropyl | Isopropyl | -22% |

| 2,2-Dibutylthiomorpholine-3,5-dione | Butyl | Butyl | -24% |

Mechanistic Studies of Biological Activities of Thiomorpholine 3,5 Dione Derivatives Non Human/in Vitro Focus

Molecular Target Identification and Validation

The diverse biological activities of thiomorpholine-3,5-dione (B1330260) derivatives stem from their interaction with various molecular targets. Identifying and validating these targets is a crucial step in understanding their mechanism of action.

For their potential antidiabetic properties, Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a key molecular target. nih.gov PTP1B is an enzyme that plays a negative regulatory role in both insulin (B600854) and leptin signaling pathways. nih.govmdpi.com Inhibition of PTP1B can enhance insulin sensitivity, making it a validated target for the treatment of type II diabetes and obesity. nih.govmdpi.com Several studies have focused on thiomorpholine (B91149) derivatives as potential PTP1B inhibitors. nih.gov

In the context of anticonvulsant activity, while specific targets for thiomorpholine-3,5-diones are not definitively established, the well-defined pharmacophore for anticonvulsant agents suggests potential interactions with voltage-gated sodium channels, T-type calcium channels, and GABA transporters. researchgate.netnih.govnih.gov For instance, ethosuximide, a structurally related pyrrolidine-2,5-dione, exerts its effects by blocking T-type calcium channels. nih.gov This suggests that alkyl-substituted thiomorpholine-3,5-diones, which have shown marked anticonvulsant activity, may share similar molecular targets. researchgate.net

Other identified molecular targets for the broader class of thiomorpholine derivatives include squalene (B77637) synthase, which is involved in cholesterol biosynthesis, and α-glucosidase, an enzyme related to carbohydrate metabolism. jchemrev.com

Ligand-Protein Interaction Analysis

Understanding the interaction between thiomorpholine-3,5-dione derivatives and their protein targets at a molecular level is essential for rational drug design. This is achieved through computational methods like molecular docking, binding energy calculations, and pharmacophore modeling.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. A study involving 15 thiomorpholine derivatives investigated their binding modes to PTP1B. nih.gov The docking analysis predicted that these compounds could bind to either the active site or a nearby allosteric site of the enzyme. nih.gov This dual binding potential is significant as allosteric inhibition can offer greater selectivity compared to targeting the highly conserved active site of phosphatases. mdpi.com

The interactions predicted by docking studies typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the protein's binding pocket. nih.govrjptonline.org For instance, the carbonyl groups of the dione (B5365651) ring in the thiomorpholine scaffold can act as hydrogen bond acceptors, while alkyl or aryl substituents can engage in hydrophobic interactions.

Binding energy calculations provide a quantitative estimate of the binding affinity between a ligand and its target protein. In the study of thiomorpholine derivatives as PTP1B inhibitors, the calculated free binding energy was found to correlate with the experimentally determined IC50 values. nih.gov However, this correlation was only achieved after considering the possibility of the compounds binding to peripheral sites on the enzyme surface, which could lead to higher than expected IC50 values. nih.gov This highlights the importance of a comprehensive docking analysis that considers the entire enzyme surface, not just the active site. nih.gov

| Compound | IC50 (µM) | Ki (µM) | Predicted Free Binding Energy (E) (kcal/mol) |

|---|---|---|---|

| Derivative 1 | 4 | 2 | -8.5 |

| Derivative 2 | 18 | 9 | -7.8 |

| Derivative 3 | 45 | 23 | -7.2 |

This table presents a selection of data for illustrative purposes, based on findings from a study on 15 thiomorpholine derivatives. The actual study should be consulted for comprehensive data. nih.gov

A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. For anticonvulsant activity, a general pharmacophore model has been proposed which includes a hydrophobic domain, an electron donor system, and hydrogen bonding sites. researchgate.netnih.gov The thiomorpholine-3,5-dione scaffold fits this model well: the heterocyclic ring and its substituents can provide the hydrophobic character, the sulfur atom and carbonyl oxygens can act as electron donors and hydrogen bond acceptors, respectively. researchgate.net

For PTP1B inhibition, pharmacophore models generally include features such as hydrogen bond acceptors, hydrophobic aromatic rings, and ring aromatic features. While a specific model for thiomorpholine-based PTP1B inhibitors has not been detailed, the development of such a model would be a valuable tool for designing new and more potent inhibitors.

Mechanistic Pathways of Enzyme Inhibition

The interaction of thiomorpholine-3,5-dione derivatives with their target enzymes can lead to inhibition through various mechanistic pathways. For PTP1B, kinetic studies of thiomorpholine derivatives have shown inhibitory action with IC50 values ranging from 4 to 45 µM and Ki values from 2 to 23 µM. nih.gov The nature of this inhibition can be competitive, uncompetitive, or non-competitive, depending on whether the inhibitor binds to the enzyme's active site, the enzyme-substrate complex, or an allosteric site, respectively. nih.govmdpi.com

Another potential mechanistic pathway involves the bioactivation of the thiomorpholine ring. For example, L-thiomorpholine-3-carboxylic acid has been shown to be metabolized by L-amino acid oxidase to form a reactive imine intermediate. nih.gov This type of metabolic activation could be relevant for the cytotoxicity and other biological activities of certain thiomorpholine derivatives.

Cellular Mechanism of Action

Beyond enzyme inhibition, thiomorpholine-3,5-dione derivatives can elicit their biological effects through various cellular mechanisms. In the context of anticancer activity, a plausible mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS). jchemrev.comresearchgate.net

Elevated levels of ROS can damage cellular components like lipids, proteins, and DNA, ultimately leading to apoptosis (programmed cell death) in cancer cells. nih.gov While direct evidence for ROS generation by thiomorpholine-3,5-dione derivatives is not yet available, other classes of compounds containing dione or related functionalities are known to induce ROS. nih.gov For instance, some quinone-based anticancer agents exert their cytotoxic effects through this mechanism. nih.gov Conversely, some sulfur-containing heterocyclic compounds, such as dithiole-thiones, have been reported to act as antioxidants by removing ROS, suggesting that the role of the thiomorpholine scaffold in cellular redox balance may be complex and context-dependent. mdpi.com Further studies are needed to elucidate the precise role of ROS in the anticancer activity of thiomorpholine-3,5-dione derivatives.

In Vitro Biological Assay Methodologies and Interpretation

The in vitro evaluation of thiomorpholine-3,5-dione derivatives for potential therapeutic applications, particularly in the context of neurological disorders, involves a range of sophisticated assay methodologies. These techniques are designed to elucidate the compound's mechanism of action, potency, and specificity at the cellular and molecular level. The interpretation of data from these assays is crucial for predicting in vivo efficacy and guiding further drug development.

Cellular Viability and Cytotoxicity Assays

A primary step in the in vitro assessment of any compound is to determine its effect on cell viability. This is critical to distinguish between a desired pharmacological effect and general toxicity.

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. In the presence of viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength. A decrease in formazan production in cells treated with a thiomorpholine-3,5-dione derivative would indicate a reduction in cell viability or proliferation.

Interpretation: The results are typically expressed as the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability. A high IC50 value is desirable, suggesting low cytotoxicity.

LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of dead cells.

Interpretation: An increase in LDH release in the presence of a test compound indicates cytotoxicity. This data complements the MTT assay by directly measuring cell death.

Table 1: Example Data from In Vitro Cytotoxicity Assays of Thiomorpholine-3,5-dione Derivatives on a Neuronal Cell Line (e.g., SH-SY5Y)

| Compound | Concentration (µM) | Cell Viability (%) (MTT Assay) | LDH Release (% of Control) |

| Control | 0 | 100 | 0 |

| Derivative A | 1 | 98 | 2 |

| 10 | 95 | 5 | |

| 100 | 85 | 15 | |

| Derivative B | 1 | 99 | 1 |

| 10 | 97 | 3 | |

| 100 | 90 | 10 |

Electrophysiological Assays

To investigate the potential anticonvulsant activity of thiomorpholine-3,5-dione derivatives, electrophysiological techniques are employed to study their effects on ion channels, which are fundamental to neuronal excitability.

Patch-Clamp Technique: This technique allows for the recording of ion currents through single channels or across the entire cell membrane of a neuron. By applying a specific voltage across the membrane and measuring the resulting current, researchers can determine how a compound modulates the activity of voltage-gated sodium, potassium, or calcium channels.

Interpretation: Inhibition of voltage-gated sodium or calcium channels, or potentiation of potassium channels, by a thiomorpholine-3,5-dione derivative would suggest a potential mechanism for reducing neuronal hyperexcitability, a hallmark of seizures. The data would be presented as a percentage of channel inhibition at various compound concentrations.

Receptor Binding Assays

Many neurological drugs exert their effects by binding to specific receptors. Radioligand binding assays are used to determine the affinity of a compound for a particular receptor.

Radioligand Binding Assay: This assay involves incubating a preparation of cell membranes containing the receptor of interest with a radiolabeled ligand that is known to bind to that receptor. The test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the membranes is then measured.

Interpretation: A reduction in the binding of the radioligand in the presence of the thiomorpholine-3,5-dione derivative indicates that the test compound is also binding to the receptor. The affinity of the compound for the receptor is expressed as the Ki (inhibition constant) or IC50 value. A lower Ki or IC50 value signifies a higher binding affinity. For example, assessing binding to the GABA-A receptor would be relevant for potential anticonvulsant activity.

Table 2: Example Data from In Vitro Pharmacological Assays of Thiomorpholine-3,5-dione Derivatives

| Compound | Target | Assay Type | Result (IC50/Ki in µM) |

| Derivative A | Voltage-gated Sodium Channel | Patch-Clamp | 15 |

| GABA-A Receptor | Radioligand Binding | > 100 | |

| Derivative B | Voltage-gated Sodium Channel | Patch-Clamp | 5 |

| GABA-A Receptor | Radioligand Binding | 50 |

Neuroprotective Assays

In addition to anticonvulsant activity, compounds may be screened for neuroprotective effects, which is their ability to protect neurons from damage or death.

Oxidative Stress Models: Neuronal cells can be subjected to oxidative stress in vitro by exposure to agents like hydrogen peroxide (H2O2) or glutamate. The ability of a thiomorpholine-3,5-dione derivative to prevent cell death in these models is then assessed using viability assays.

Interpretation: A significant increase in cell survival in the presence of the test compound compared to the control (cells exposed to the stressor alone) suggests neuroprotective properties.

Future Directions and Research Gaps in 2,2 Dipropylthiomorpholine 3,5 Dione Research

Exploration of Novel Synthetic Pathways for Highly Substituted Thiomorpholine-3,5-diones

Current synthetic routes to thiomorpholine-3,5-diones often involve multi-step processes that may not be efficient for producing highly substituted derivatives, particularly those with geminal alkyl groups at the C2 position like 2,2-Dipropylthiomorpholine-3,5-dione. acs.org A significant research gap exists in the development of robust and stereoselective synthetic methodologies for such compounds.

Future research should focus on:

Developing novel cyclization strategies: Investigating new methods for the core ring formation that allow for the direct incorporation of sterically hindered substituents.

Catalytic approaches: Exploring transition-metal-catalyzed reactions or organocatalysis to improve efficiency and stereocontrol in the synthesis of chiral thiomorpholine-3,5-dione (B1330260) analogs.

Combinatorial synthesis: Creating libraries of related compounds with diverse substitutions at the N4 and C2 positions to enable comprehensive structure-activity relationship (SAR) studies. researchgate.net

A comparative table of potential synthetic strategies is presented below.

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Multi-component Reactions | High atom economy, operational simplicity, rapid generation of diversity. | Optimization of reaction conditions, control of regioselectivity and stereoselectivity. |

| Flow Chemistry | Improved safety, scalability, and reaction control; potential for automation. | Initial setup costs, potential for clogging with solid byproducts. |

| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions. | Enzyme stability, substrate scope limitations. |

Advanced Computational Design of Targeted Thiomorpholine-3,5-dione Analogues

Computational chemistry offers powerful tools for the rational design of novel bioactive molecules. nih.gov For 2,2-Dipropylthiomorpholine-3,5-dione, computational methods can accelerate the discovery of its potential biological targets and guide the synthesis of more potent and selective analogs.

Key areas for future computational research include:

Target Identification: Utilizing reverse docking and pharmacophore modeling to screen for potential protein targets of 2,2-Dipropylthiomorpholine-3,5-dione. nih.gov

Structure-Based Drug Design (SBDD): Once a target is identified, SBDD can be used to design analogs with improved binding affinity and selectivity. nih.gov This involves analyzing the 3D structure of the target protein to optimize ligand interactions. nih.gov

Predictive Modeling: Employing quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict the biological activity and pharmacokinetic properties of designed analogs before their synthesis. jddhs.com

Deeper Mechanistic Understanding of Select Biological Activities

While the broader class of thiomorpholine (B91149) derivatives has been associated with various biological activities, including antimicrobial and anticancer effects, the specific mechanisms of action are often not well understood. jchemrev.comresearchgate.net For 2,2-Dipropylthiomorpholine-3,5-dione, a critical research gap will be the elucidation of its molecular mechanisms should any biological activity be discovered.

Future investigations should aim to:

Identify Molecular Targets: Using techniques like affinity chromatography, proteomics, and genetic screening to identify the specific cellular components that interact with the compound.

Elucidate Signaling Pathways: Determining how the interaction of 2,2-Dipropylthiomorpholine-3,5-dione with its target(s) affects cellular signaling pathways.

Structural Biology: Obtaining crystal structures of the compound in complex with its biological target to provide a detailed understanding of the binding mode at the atomic level. researchgate.net

For instance, one study on L-thiomorpholine-3-carboxylic acid identified L-amino acid oxidase as a key enzyme in its bioactivation and cytotoxicity, demonstrating the importance of mechanistic studies. nih.gov

Development of High-Throughput Screening Methodologies for New Biological Targets

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against specific biological targets. bmglabtech.comwikipedia.org To uncover the therapeutic potential of 2,2-Dipropylthiomorpholine-3,5-dione and its analogs, the development of suitable HTS assays is crucial.

Future efforts should be directed towards:

Assay Development: Designing and validating robust and sensitive assays for a diverse range of potential targets, including enzymes, receptors, and ion channels. nih.gov

Phenotypic Screening: Employing high-content imaging and other cell-based phenotypic screening approaches to identify compounds that induce a desired cellular response, without a priori knowledge of the specific target.

Miniaturization and Automation: Adapting assays to microplate formats (e.g., 384- or 1536-well plates) and utilizing robotic systems to increase throughput and reduce costs. wikipedia.org

The table below outlines different HTS approaches that could be applied.

| Screening Type | Description | Potential Application for Thiomorpholine-3,5-diones |

| Target-Based Screening | Measures the effect of compounds on a specific, purified biological target. | Identifying inhibitors of a particular enzyme (e.g., kinases, proteases). |

| Cell-Based Phenotypic Screening | Measures the effect of compounds on whole cells, looking for a specific change in phenotype. | Screening for compounds that induce apoptosis in cancer cells or inhibit microbial growth. |

| High-Content Screening (HCS) | A type of phenotypic screening that uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously. | Assessing complex cellular events like changes in morphology, protein localization, or organelle function. |

Integration of Experimental and Computational Approaches for Drug Discovery (Pre-Clinical)

The synergy between computational and experimental methods is transforming drug discovery. jddhs.comresearchgate.net A successful pre-clinical development program for 2,2-Dipropylthiomorpholine-3,5-dione will require a tightly integrated approach.

A future integrated workflow should involve:

Iterative Design-Synthesize-Test-Analyze Cycles: Using computational predictions to guide the synthesis of new analogs, followed by experimental testing. jddhs.com The resulting data is then used to refine the computational models for the next cycle.

In Silico ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs early in the discovery process to prioritize compounds with favorable drug-like properties.

Bridging Virtual and Real-World Screening: Using virtual screening to narrow down large compound libraries to a manageable number for experimental HTS, thereby saving time and resources. nih.gov

This integrated strategy has the potential to accelerate the identification of promising lead compounds based on the 2,2-Dipropylthiomorpholine-3,5-dione scaffold for further pre-clinical and clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.